molecular formula C17H22ClN3O4 B2637127 Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234943-93-1

Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2637127
M. Wt: 367.83
InChI Key: WDZZLXRSIXCNBF-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications

Oxindole Synthesis via Palladium‐catalyzed CH Functionalization

This study explores the synthesis of oxindoles, a significant compound in medicinal chemistry, using palladium-catalyzed CH functionalization. Methyl 4-aminobenzoate and other related compounds, including variants of methyl piperidine carboxylate, are utilized in the process. This method is noted for its potential in medicinal chemistry synthesis, particularly as inhibitors of the serine palmitoyl transferase enzyme (Magano, Kiser, Shine, & Chen, 2014).

Aurora Kinase Inhibitor

This research discusses the synthesis of Aurora kinase inhibitors, a class of compounds with potential for cancer treatment. The study involves the synthesis of complex piperidine carboxylic acid compounds, similar in structure to the compound (ロバート ヘンリー,ジェームズ, 2006).

Hydrogen Bonding in Anticonvulsant Enaminones

This paper examines the crystal structures of several anticonvulsant enaminones, including a compound structurally related to methyl piperidine carboxylate. It emphasizes the importance of hydrogen bonding and molecular structure in determining the efficacy of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Properties of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates

This research focuses on the synthesis of dihydropyridine derivatives, which have various pharmacological activities. The study includes the use of piperidine and related compounds, highlighting their role in increasing solubility and lipophilicity for biological investigations (Krauze et al., 2005).

Interaction with Methyl 2-Isocyanoacetate

This paper discusses the reaction of specific oxazolones with methyl 2-isocyanoacetate, resulting in derivatives of methyl piperidine carboxylate. This research highlights the compound's role in synthesizing biologically active derivatives (Shablykin, Prokopenko, & Brovarets, 2016).

Synthesis, Cardiovascular Activity, and Electrochemical Oxidation of Nitriles

This study examines the synthesis of nitriles and their cardiovascular activity, involving the use of piperidine. The research underlines the importance of these compounds in synthesizing pharmaceuticals with cardiovascular benefits (Krauze et al., 2004).

properties

IUPAC Name

methyl 4-[[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4/c1-11-13(18)4-3-5-14(11)20-16(23)15(22)19-10-12-6-8-21(9-7-12)17(24)25-2/h3-5,12H,6-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZZLXRSIXCNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((3-chloro-2-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

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